![molecular formula C7H5BrF3NOS B602836 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol CAS No. 1432075-81-4](/img/structure/B602836.png)

2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol” is a chemical compound with the CAS Number: 1432075-81-4 . It has a molecular weight of 288.09 . The compound is solid in physical form .

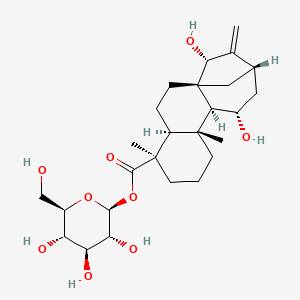

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 288.09 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Domino Transformations in Organic Synthesis

2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol derivatives are involved in domino transformations, a process important in the synthesis of complex organic compounds. For instance, a study demonstrates that 2-bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation domino reactions with secondary amines to yield 2-amino-1-trifluoromethyl indenols. These indenols can further be converted into indanones through acid hydrolysis (Rulev et al., 2007).

19F NMR Studies in Protein Analysis

The compound and its derivatives are used in 19F NMR (Nuclear Magnetic Resonance) to study proteins. 19F NMR requires fluorinated moieties with chemical shifts sensitive to the local environment. The study assesses various trifluoromethyl probes, highlighting their sensitivity to solvent polarity changes, which is crucial for studying protein structures and dynamics (Ye et al., 2015).

Catechol Oxidase Models in Biochemistry

Compounds with a structure similar to this compound are used to model catechol oxidase activity, an enzyme involved in the oxidation of catechol. The presence of a thioether group close to the metal site influences the enzyme's activity, providing insights into the enzyme's mechanism and potential applications in biochemistry (Merkel et al., 2005).

Corrosion Inhibition Studies

The compound's derivatives are studied for their potential as corrosion inhibitors for metals like iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to predict their performance and understand the interaction between these molecules and metal surfaces (Kaya et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond. This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

As a potential participant in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability. Additionally, the compound’s role in Suzuki–Miyaura coupling reactions suggests that the presence of palladium catalysts and organoboron reagents could influence its efficacy .

Propriétés

IUPAC Name |

2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMBGZOOAKQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)